1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrrolidinone core (5-oxopyrrolidine) substituted with a 1,3-benzodioxole moiety at position 1 and a carboxylic acid group at position 2. The 1,3-benzodioxole group consists of a benzene ring fused with a dioxole ring, conferring rigidity and electron-rich properties.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c14-11-3-7(12(15)16)5-13(11)8-1-2-9-10(4-8)18-6-17-9/h1-2,4,7H,3,5-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSWABALJXFXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437577 | |
| Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133748-06-8 | |
| Record name | 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80437577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Scheme 1: Michael Addition Route
- Reactants: 1,3-benzodioxol-5-amine with 2-bromo-propanedioic acid diethyl ester
- Conditions: No solvent or in ethanol with sodium ethoxide under reflux
- Products: Mixture of (±)-trans and (±)-cis ethyl esters of the pyrrolidine derivative
- Purification: Flash chromatography to separate diastereomers
- Hydrolysis: Sodium hydroxide reflux to yield the carboxylic acid
Scheme 2: Propynamide Route
- Reactants: N-(4-methoxyphenyl)-3-phenyl-2-propynamide with 2-bromo-propanedioic acid diethyl ester
- Conditions: Sodium hydride in DMF at room temperature or reaction of 3-phenyl-2-propynoyl chloride with diethyl ester in toluene with triethylamine and DMAP
- Intermediate: Pyrrolinone derivative
- Further steps: Catalytic hydrogenation with Pd/C under pressure, followed by hydrolysis and decarboxylation to yield the acid
Scheme 3: Benzyl Derivative Synthesis
- Michael addition of substituted propenoic acid ethyl esters with acetylamino-propanedioic acid diethyl ester
- Benzylation of pyrrolidinone derivatives with chloromethyl-substituted benzenes in DMF with sodium hydride
- Hydrolysis of benzyl diesters to acids
- Methylation and final hydrolysis to yield benzyl-substituted acids
Chemical Structure Confirmation
The final products are characterized and confirmed by proton nuclear magnetic resonance (^1H NMR) spectroscopy. Differences in chemical shifts (δ) and coupling constants (J) allow differentiation of diastereomers and confirmation of the molecular structure.
Example Data Table from ^1H NMR Analysis
| Compound | 1 H (δ, J Hz) | 2 H (δ) | 3 H (δ, J Hz) | 4 H (δ, J Hz) | 5 H (δ) | 6 H (δ) |
|---|---|---|---|---|---|---|
| (±) 6a | 4.84 d, 5.6 | 3.71–3.58 m | 3.00 dd, 9.2, 17.0 | 2.64 dd | ... | ... |
(Note: Table truncated for brevity; detailed spectral data are used for structural elucidation.)
Summary of Preparation Method Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | 1,3-benzodioxole + pyrrolidine derivative, Pd catalyst | Variable | Requires controlled temperature and catalyst loading |
| Michael Addition | Diethyl ester + aryl propenoic ester, NaOEt, reflux ethanol | Moderate | Produces diastereomeric esters |
| Ester Hydrolysis | NaOH (10N), reflux | High | Converts esters to carboxylic acids |
| Propynamide Route | N-substituted propynamide + diethyl ester, NaH, DMF | 16-49 | Alternative route with hydrogenation step |
| Benzylation | Benzyl chlorides + pyrrolidinone esters, NaH, DMF | High | For benzyl-substituted derivatives |
Research Findings and Optimization Notes
- The choice of catalyst and solvent significantly affects the yield and purity.
- Separation of diastereomers is critical for obtaining the desired stereochemistry.
- The alternative propynamide route provides a complementary approach, with potential for higher yields after optimization.
- Continuous flow methods in industrial settings improve scalability and reproducibility.
- Spectroscopic analysis, especially ^1H NMR, is essential for confirming product identity and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzodioxole and pyrrolidine rings can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the function of proteins involved in cell cycle regulation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations on the Aromatic Ring
Chlorophenyl Derivatives
- Example : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives ().
- Key Features :
Benzodioxolyl Derivatives
- Example : (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid (14{4,5}) .
- Key Features: Trifluoromethyl, ethoxy, and cyano substituents on the phenyl ring modulate lipophilicity (logP) and binding affinity. Purity >99% (LC) and yields up to 68% highlight synthetic feasibility .
Modifications at the Pyrrolidine Ring
Heterocyclic Substituents
- Example: 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives with morpholinomethyl or 4-chlorobenzylidene groups ().
- Key Features: Morpholinomethyl groups enhance solubility, while halogenated arylidene groups improve cytotoxicity (e.g., IC₅₀ values in cancer cell lines) .
Thiazol and Benzimidazol Derivatives
- Example : 1-(4-(Naphthalen-2-yl)thiazol-2-yl)-5-oxopyrrolidine-3-carboxylic acid derivatives ().
- Key Features :
- Comparison :
- The benzodioxolyl group in the target compound may lack the broad-spectrum antimicrobial activity of thiazol derivatives but could exhibit CNS-targeted effects due to structural similarity to psychoactive benzodioxoles.
Physicochemical and Pharmacokinetic Properties
*Predicted using QSPR models.
Biological Activity
1-(1,3-Benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of compound 1 is CHNO, with a molecular weight of 249.22 g/mol. The structural representation can be summarized as follows:
- SMILES: C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C(=O)O
- InChIKey: GJSWABALJXFXDE-UHFFFAOYSA-N
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives of 5-oxopyrrolidine, including compound 1. Research has demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines, particularly A549 human lung adenocarcinoma cells.
Case Study: Anticancer Efficacy
In a study assessing the anticancer activity of several 5-oxopyrrolidine derivatives, it was found that compound 1 significantly reduced the viability of A549 cells. The treatment with compound 1 resulted in a viability reduction to approximately 63.4% compared to untreated controls (p < 0.05). The presence of specific substituents on the benzodioxole ring influenced the cytotoxicity, with certain modifications leading to enhanced activity (Table 1).
| Compound | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound 1 | 63.4 | <0.05 |
| Modified Compound | 21.2 | <0.001 |
This indicates a structure-dependent relationship where specific modifications can enhance anticancer properties.
Antimicrobial Activity
Compound 1 has also been investigated for its antimicrobial properties against multidrug-resistant pathogens. The derivatives exhibited notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Case Study: Antimicrobial Efficacy
In vitro tests revealed that compound 1 and its derivatives showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 128 µg/mL against various strains:
| Pathogen | MIC (µg/mL) |
|---|---|
| MRSA | 8 |
| Vancomycin-intermediate S. aureus | 16 |
| C. difficile | 128 |
These results suggest that compound 1 could serve as a scaffold for developing new antimicrobial agents targeting resistant strains.
The precise mechanisms through which compound 1 exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Structure-Activity Relationship (SAR)
The biological activity of compound 1 appears to be influenced by its structural components:
- Benzodioxole moiety: Enhances interaction with biological targets.
- Carboxylic acid group: Critical for bioactivity and solubility.
- Pyrrolidine ring: May play a role in receptor binding and cellular uptake.
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid?
A five-step synthesis involving cyclization and functionalization has been reported for structurally related 5-oxopyrrolidine-3-carboxylic acid derivatives. For example, succinic anhydride can be reacted with hydrazide intermediates under reflux in p-xylene to form the pyrrolidine ring, followed by purification via recrystallization from ethanol . Modifications to the benzodioxole moiety may involve Suzuki coupling or nucleophilic substitution, as seen in analogs like 7-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}-quinoline derivatives .
Advanced: How can enantiomeric purity be ensured during synthesis of chiral 5-oxopyrrolidine-3-carboxylic acid derivatives?
Chiral resolution techniques, such as asymmetric catalysis or chiral stationary phase chromatography, are critical. For example, (3R)-1-[(2,4-dimethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid is synthesized using enantiomerically pure starting materials, with purity confirmed via chiral HPLC and optical rotation measurements . Computational modeling (e.g., DFT calculations) can also predict stereochemical outcomes to guide reaction optimization.
Basic: What analytical techniques are recommended for structural characterization of this compound?
- X-ray crystallography : Used to resolve the benzodioxole-pyrrolidine conformation, as demonstrated for 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one .
- NMR spectroscopy : Key for confirming proton environments (e.g., benzodioxole aromatic protons at δ 6.8–7.0 ppm and pyrrolidine carbonyl signals near δ 170 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., observed [M+H]+ = 264 for C13H13NO5) .
Advanced: How can computational methods aid in predicting physicochemical properties like solubility or pKa?
Molecular dynamics simulations and COSMO-RS models predict solubility in polar solvents (e.g., DMSO or ethanol) based on the compound’s logP (~1.2) and hydrogen-bonding capacity. The pKa (~4.44) is estimated using quantum mechanical calculations, aligning with experimental potentiometric titrations . Such predictions guide formulation strategies for in vitro assays.
Basic: What stability considerations are critical for storing this compound?
The compound should be stored in airtight containers at room temperature, protected from light and moisture. Stability studies on analogs indicate decomposition risks under acidic conditions (pH < 3) or prolonged exposure to oxygen, necessitating inert atmosphere storage .
Advanced: How can structure-activity relationship (SAR) studies optimize biological activity?
Modifications to the benzodioxole ring (e.g., halogenation or methoxy substitution) and the pyrrolidine carbonyl group have been explored. For instance, replacing the benzodioxole with a phenyl group in analogs reduces activity, suggesting the dioxole moiety enhances target binding . Parallel synthesis libraries, as seen in pyrimidine-5-carboxamide derivatives, enable systematic SAR evaluation .
Basic: What spectroscopic red flags indicate impurities or byproducts?
- IR spectroscopy : Unexpected peaks near 1650 cm⁻¹ may indicate unreacted carbonyl intermediates.
- HPLC : Retention time shifts or split peaks suggest diastereomers or degradation products, as observed in hydrazide-derived analogs .
Advanced: How can data contradictions in reaction yields be resolved?
Contradictions often arise from solvent polarity or catalyst loading variations. For example, Pd(PPh3)4-catalyzed Suzuki couplings require strict anhydrous conditions; trace water reduces yields from >80% to <50% . Design of Experiments (DoE) approaches statistically isolate critical factors (e.g., temperature, stoichiometry) to optimize reproducibility.
Basic: What safety precautions are recommended for handling this compound?
Wear nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of dust; use fume hoods during synthesis. While acute toxicity data are limited, structurally related compounds are classified as irritants .
Advanced: How can metabolic stability be assessed in early-stage drug discovery?
Liver microsome assays (human/rat) evaluate CYP450-mediated degradation. LC-MS/MS quantifies parent compound depletion over time. For analogs, introducing electron-withdrawing groups (e.g., -CF3) on the benzodioxole ring improves metabolic half-life (t1/2) from 1.2 to 4.7 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
